
(6-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester is an organoboron compound that has gained attention in the field of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid ester group attached to a pyridine ring, which is further substituted with a difluoromethyl and a methyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-(difluoromethyl)-4-methylpyridine.
Borylation Reaction: The pyridine derivative undergoes a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures (80-100°C) for several hours.
Purification: The resulting this compound is purified using standard techniques such as column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Cross-Coupling Reactions: this compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. These reactions typically involve a palladium catalyst and a base such as sodium hydroxide or potassium phosphate.
Oxidation and Reduction: The compound can undergo oxidation to form the corresponding boronic acid or reduction to yield the corresponding borane.
Substitution Reactions: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Palladium Catalysts: Palladium acetate, tetrakis(triphenylphosphine)palladium(0)
Bases: Potassium carbonate, sodium hydroxide, potassium phosphate
Solvents: Tetrahydrofuran, dimethylformamide, toluene
Major Products:
Cross-Coupling Products: Biaryl compounds, heteroaryl compounds
Oxidation Products: Boronic acids
Reduction Products: Boranes
Aplicaciones Científicas De Investigación
(6-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester has a wide range of applications in scientific research:
Organic Synthesis: It is used as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is employed in the development of novel drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the preparation of advanced materials, such as polymers and electronic devices, due to its ability to form stable carbon-boron bonds.
Biological Research: The compound is utilized in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of (6-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester is primarily related to its ability to participate in cross-coupling reactions. The boronic acid ester group interacts with palladium catalysts to form reactive intermediates, which then undergo transmetalation and reductive elimination to form carbon-carbon bonds. This mechanism is crucial for the formation of biaryl and heteroaryl compounds, which are important in various chemical and biological applications.
Comparación Con Compuestos Similares
- (4-Methylpyridin-3-YL)boronic acid pinacol ester
- (6-(Trifluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester
- (6-(Difluoromethyl)-4-chloropyridin-3-YL)boronic acid pinacol ester
Comparison:
- Structural Differences: The presence of different substituents (e.g., difluoromethyl vs. trifluoromethyl) can significantly impact the reactivity and stability of the compounds.
- Reactivity: (6-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester exhibits unique reactivity due to the electron-withdrawing effects of the difluoromethyl group, which can enhance its ability to participate in cross-coupling reactions.
- Applications: While similar compounds may be used in similar applications, the specific properties of this compound make it particularly valuable in the synthesis of pharmaceuticals and advanced materials.
Propiedades
Fórmula molecular |
C13H18BF2NO2 |
|---|---|
Peso molecular |
269.10 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C13H18BF2NO2/c1-8-6-10(11(15)16)17-7-9(8)14-18-12(2,3)13(4,5)19-14/h6-7,11H,1-5H3 |
Clave InChI |
VDXVHQOGXOLLJL-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


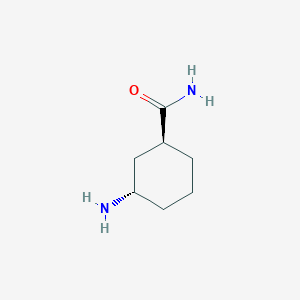
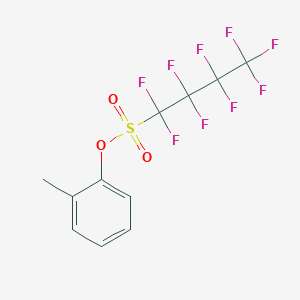
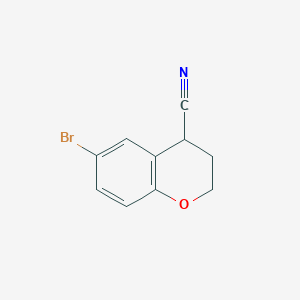
![7-(((4-Methylbenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13919174.png)

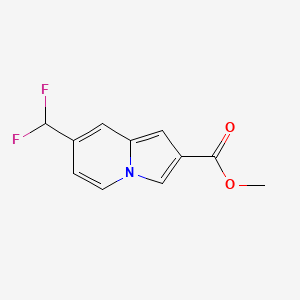
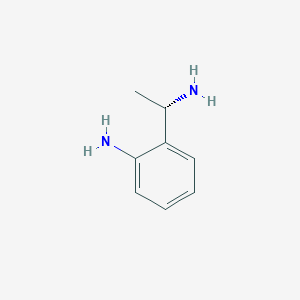
![6-bromo-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B13919205.png)


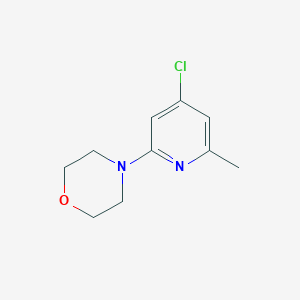
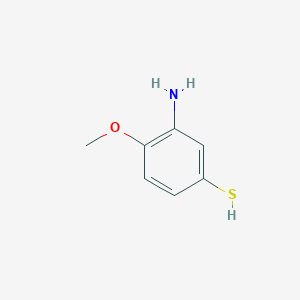
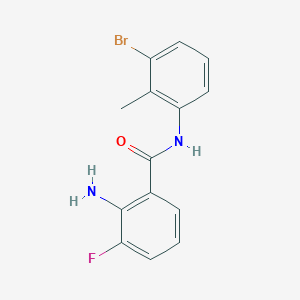
![tert-butyl 4-[2-(5-chloropyridin-2-yl)-2-methyl-1,3-benzodioxol-4-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13919247.png)
